molecular formula C7H10N2 B12648868 Tetrahydroindazole CAS No. 92332-99-5

Tetrahydroindazole

Cat. No.: B12648868
CAS No.: 92332-99-5
M. Wt: 122.17 g/mol
InChI Key: CSDFHCDNAZPVKH-UHFFFAOYSA-N
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Description

Tetrahydroindazole is a heterocyclic compound that belongs to the class of fused pyrazole systems It is characterized by a five-membered ring containing two nitrogen atoms and three adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydroindazole can be synthesized through various methods. One common approach involves the reaction of 2-acetylcyclohexanone with different hydrazines under reflux or microwave irradiation conditions. Microwave irradiation has been found to favor the formation of the desired products with improved yields and shortened reaction times . Another method involves the reaction of 4-(4-ketone-3,6,6-trimethyl-1-tetrahydroindazole) with a hydrazine compound under alkaline conditions .

Industrial Production Methods

Industrial production of this compound derivatives often employs green chemistry principles. Microwave-assisted synthesis is a preferred method due to its efficiency, shorter reaction times, and reduced use of volatile organic compounds . This method is eco-friendly and offers excellent yields compared to conventional methods.

Chemical Reactions Analysis

Types of Reactions

Tetrahydroindazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form indazole derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Tetrahydroindazole derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrahydroindazole derivatives varies depending on their specific structure and target. For example, some this compound derivatives act as inhibitors of dihydroorotate dehydrogenase, leading to increased synthesis of p53 and enhanced tumor cell killing . The molecular targets and pathways involved include enzyme inhibition, modulation of signaling pathways, and interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    Indazole: A closely related compound with a similar structure but lacking the tetrahydro ring.

    Pyrazole: Another related compound with a five-membered ring containing two nitrogen atoms.

    Benzimidazole: A compound with a fused benzene and imidazole ring system.

Uniqueness of Tetrahydroindazole

This compound is unique due to its fused pyrazole system, which imparts distinct chemical and biological properties. Its derivatives have shown promising results in various biological assays, making it a valuable scaffold for drug development and other applications .

Properties

CAS No.

92332-99-5

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

2,3,3a,7a-tetrahydro-1H-indazole

InChI

InChI=1S/C7H10N2/c1-2-4-7-6(3-1)5-8-9-7/h1-4,6-9H,5H2

InChI Key

CSDFHCDNAZPVKH-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC=CC2NN1

Origin of Product

United States

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